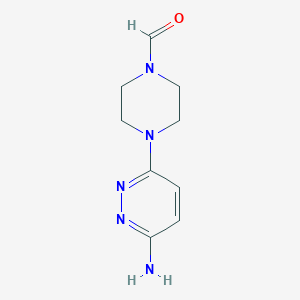
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with an aminopyridazine group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde typically involves multiple steps. One common method starts with the iodination of 2-aminopyridine to produce 2-amino-5-iodopyridine. This intermediate then undergoes a coupling reaction to form the desired product . Another method involves reacting 5-bromo-2-nitropyridine with piperazine in water, followed by Boc protection and hydrogenation catalytic reduction .
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and cost-effectiveness. The method involves using 5-bromo-2-nitropyridine and piperazine as starting materials in a mixed solvent of alcohol and water. The reaction is catalyzed by acid, followed by Boc protection and catalytic hydrogenation to obtain the final product .
化学反応の分析
Types of Reactions
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(6-Carboxypyridazin-3-yl)piperazine-1-carbaldehyde
Reduction: 4-(6-Aminopyridazin-3-yl)piperazine-1-methanol
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For example, in anti-tubercular research, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function.
類似化合物との比較
Similar Compounds
- 4-(6-Aminopyridine-3-yl)piperazine-1-carboxylic acid tert-butyl ester
- tert-Butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate
Uniqueness
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde is unique due to its aldehyde functional group, which provides additional reactivity compared to similar compounds. This makes it a versatile intermediate for further chemical modifications and applications.
特性
分子式 |
C9H13N5O |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
4-(6-aminopyridazin-3-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C9H13N5O/c10-8-1-2-9(12-11-8)14-5-3-13(7-15)4-6-14/h1-2,7H,3-6H2,(H2,10,11) |
InChIキー |
OUNUXDJRQMVHMU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C=O)C2=NN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


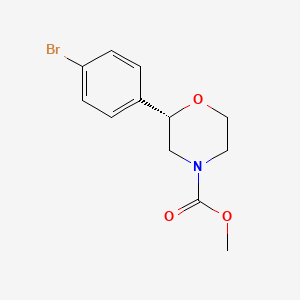
![2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one](/img/structure/B12632664.png)
![Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]-](/img/structure/B12632669.png)
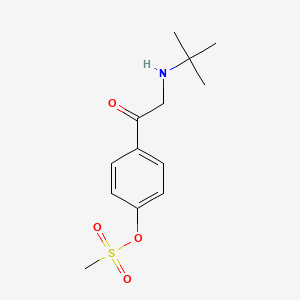
![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide](/img/structure/B12632679.png)
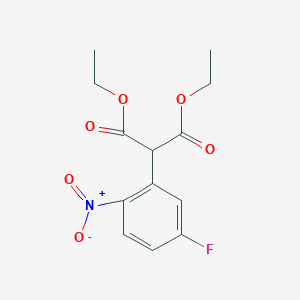
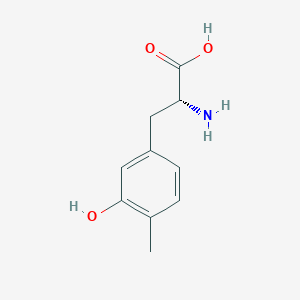
![4-methoxy-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12632689.png)
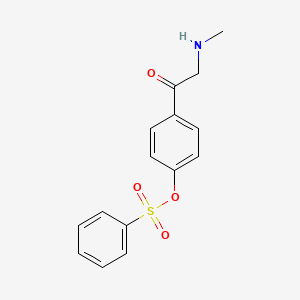
![2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12632697.png)
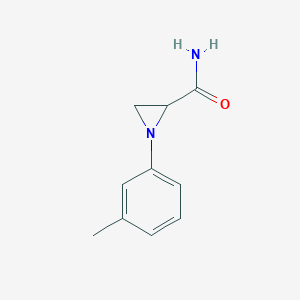
![Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-](/img/structure/B12632718.png)
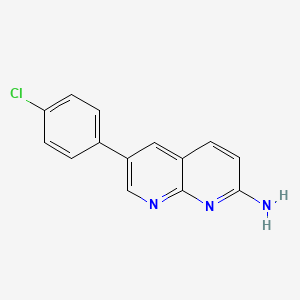
![N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12632733.png)
